Product packaging for 1-Propionylpiperidine(Cat. No.:CAS No. 14045-28-4)

1-Propionylpiperidine

Cat. No.: B079150
CAS No.: 14045-28-4
M. Wt: 141.21 g/mol
InChI Key: MTJVUMGKHCIMJL-UHFFFAOYSA-N
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Description

1-Propionylpiperidine is a significant chemical intermediate prized in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a prevalent nitrogen-containing heterocycle, functionalized with a propionyl group. Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound as a precursor in the development of potential pharmacologically active compounds, particularly those targeting the central nervous system, as the piperidine scaffold is a common motif in many drugs. The mechanism of action for this compound itself is not as a direct therapeutic agent but rather as a structural contributor. It can be used to modulate the physicochemical properties of a lead compound, such as its lipophilicity, solubility, and metabolic stability, or to serve as a key fragment in constructing molecules that interact with specific enzymes or receptors. This makes it an invaluable tool for chemists engaged in structure-activity relationship (SAR) studies, library synthesis, and the exploration of new chemical space for drug discovery programs. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B079150 1-Propionylpiperidine CAS No. 14045-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJVUMGKHCIMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161400
Record name Piperidine, 1-(1-oxopropyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14045-28-4
Record name 1-(1-Piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14045-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-propionyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014045284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1-oxopropyl)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Propionylpiperidine and Analogues

Classical Organic Synthesis Approaches

Traditional methods for forming the amide bond in 1-propionylpiperidine are direct, robust, and widely utilized in organic synthesis. These approaches primarily focus on the coupling of a piperidine (B6355638) nitrogen nucleophile with an activated propionyl group.

The most direct method for synthesizing this compound is the nucleophilic acylation of piperidine. This reaction involves treating piperidine with a suitable propionyl donor. The most common donors are propionyl chloride and propionic anhydride (B1165640).

Using Propionyl Chloride : Propionyl chloride is a highly reactive acyl chloride that readily reacts with primary and secondary amines like piperidine. wikipedia.org The reaction is typically exothermic and rapid. A key consideration is the stoichiometric release of one equivalent of hydrogen chloride (HCl), which protonates the starting amine, rendering it non-nucleophilic. To counter this, the reaction is usually performed in the presence of a base (such as triethylamine, pyridine (B92270), or excess piperidine) to neutralize the HCl as it is formed.

Using Propionic Anhydride : Propionic anhydride is another effective acylating agent. Its reaction with piperidine yields this compound and one equivalent of propionic acid as a byproduct. While generally less reactive than propionyl chloride, it offers the advantage of not producing corrosive HCl gas. The reaction may require heating to proceed to completion. googleapis.com This method has been documented in the synthesis of complex piperidine-containing pharmaceuticals. googleapis.com

Propionyl DonorKey CharacteristicsByproductTypical Conditions
Propionyl ChlorideHigh reactivity, fast reaction rates. wikipedia.orgHydrogen Chloride (HCl)Inert solvent, often requires an added base for neutralization.
Propionic AnhydrideModerate reactivity, avoids corrosive gas. prepchem.comPropionic AcidMay require heating to drive the reaction to completion. googleapis.com

In the synthesis of more complex analogues of this compound, the piperidine nitrogen may need to be temporarily "protected" to prevent it from reacting prematurely. chemistryviews.org This is crucial when other parts of the molecule are being modified under conditions that the free amine would not tolerate. nih.gov The strategy involves introducing a protecting group, performing the desired chemical transformations elsewhere on the molecule, and then removing the protecting group to liberate the free amine for the final acylation step.

Common amine protecting groups include:

Boc (tert-butyloxycarbonyl) : Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk

Cbz (carboxybenzyl) : Installed using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is cleaved by catalytic hydrogenation (e.g., H₂, Pd-C), a process that does not affect most other functional groups. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl) : This group is stable to acidic and hydrogenolysis conditions but is readily removed by treatment with a mild base, such as piperidine itself, making it "orthogonally" stable to Boc and Cbz groups. masterorganicchemistry.com

Protecting GroupAbbreviationDeprotection Reagent/Condition
tert-butyloxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid). masterorganicchemistry.comfishersci.co.uk
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂, Pd-C). masterorganicchemistry.com
9-fluorenylmethyloxycarbonylFmocBase (e.g., Piperidine in DMF). masterorganicchemistry.com

An alternative to using highly reactive acyl chlorides or anhydrides is the direct coupling of propionic acid with piperidine using a "coupling reagent". researchgate.net These reagents activate the carboxylic acid, transforming it into a reactive intermediate in situ, which is then readily attacked by the amine. This method is exceptionally mild and tolerant of a wide variety of functional groups, making it a cornerstone of modern organic synthesis, particularly in peptide chemistry.

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a reactive acylating intermediate, which then reacts with the amine without prior isolation. researchgate.net

Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), which were among the first such reagents developed. peptide.comluxembourg-bio.com A water-soluble version, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is often used to simplify product purification. acgpubs.org

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and low rates of side reactions. luxembourg-bio.com

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective, providing rapid coupling with minimal side product formation. peptide.comluxembourg-bio.com

Reagent ClassExample ReagentsKey Features
CarbodiimidesDCC, DIC, EDC. peptide.comWidely used, cost-effective; byproducts can complicate purification. peptide.com
Phosphonium SaltsBOP, PyBOP. luxembourg-bio.comHigh reactivity; avoids guanidinium (B1211019) byproducts. luxembourg-bio.com
Uronium/Aminium SaltsHATU, HBTU, TBTU. peptide.comVery fast, efficient, and low rates of epimerization. luxembourg-bio.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors. While a specific MCR for the direct synthesis of this compound is not standard, the principles can be applied to generate complex analogues. For example, reactions like the Ugi or Passerini reactions are powerful tools for generating amide-containing structures and can be designed to incorporate a piperidine moiety. nih.gov A hypothetical Ugi-type reaction could involve piperidine, an aldehyde, propionic acid, and an isocyanide to produce a complex α-acylamino amide derivative of piperidine in a single step.

Advanced Stereoselective Synthesis

When the target molecule is a chiral analogue of this compound, the synthesis must control the three-dimensional arrangement of atoms. This requires stereoselective methods that can create one stereoisomer in preference to others.

The synthesis of enantiomerically pure or enriched piperidine analogues is a significant area of research, as the stereochemistry of a molecule is often critical to its biological activity. thieme-connect.com These syntheses typically focus on establishing the desired stereocenters on the piperidine ring first, followed by N-acylation with a propionyl group as a final step.

Several advanced strategies have been developed:

Symmetry-Breaking Deprotonation : This approach uses a chiral lithium amide base to selectively deprotonate one of two symmetrically equivalent positions on a meso-piperidine derivative. The resulting chiral intermediate can then be reacted with an electrophile to create a substituted piperidine with high enantiomeric excess. thieme-connect.com

Catalytic Asymmetric Cyclizations : Transition metal catalysts, particularly those based on gold or palladium, can be used to catalyze the cyclization of acyclic precursors to form piperidine rings. nih.govnih.gov By using a chiral ligand in conjunction with the metal, the cyclization can be guided to produce predominantly one enantiomer of the product. nih.gov

Dearomatization/Borylation Strategy : A novel approach involves the partial reduction of a substituted pyridine to a 1,2-dihydropyridine. This intermediate can then undergo a copper-catalyzed enantioselective protoborylation, establishing a stereogenic center with a carbon-boron bond that can be further functionalized. acs.org

Asymmetric StrategyDescriptionKey Reagent/Catalyst
Symmetry-Breaking DeprotonationEnantioselective removal of a proton from a symmetrical meso-piperidine precursor. thieme-connect.comChiral Lithium Amide Base. thieme-connect.com
Gold-Catalyzed CyclizationModular synthesis involving gold-catalyzed cyclization of an N-homopropargyl amide. nih.govChiral Gold(I) Complex. nih.gov
Stepwise Dearomatization/BorylationPartial reduction of pyridine followed by Cu-catalyzed enantioselective borylation. acs.orgCopper(I)/Chiral Ligand Complex. acs.org

Diastereoselective Control in Piperidine Ring Functionalization

While this compound itself is not chiral, the principles of diastereoselective control are crucial for the synthesis of its substituted analogues, which are prevalent in pharmaceuticals and natural products. rsc.org Achieving control over the spatial arrangement of substituents on the piperidine ring is a significant focus of synthetic organic chemistry. rsc.org Methodologies are often centered on creating specific stereocenters during or after the formation of the heterocyclic ring.

A variety of strategies have been developed to control diastereoselectivity in the synthesis of substituted piperidines. These include:

Chiral Auxiliaries: A common approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. For instance, amino sugars like D-arabinopyranosylamine can be used as stereodifferentiating auxiliaries. cdnsciencepub.com A domino Mannich-Michael reaction using such an auxiliary can produce N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Similarly, readily available amino alcohols like (+)-(S,S)-pseudoephedrine can serve as effective chiral auxiliaries in asymmetric Mannich reactions to build densely substituted piperidines. rsc.org

Catalyst-Controlled Reactions: The use of chiral catalysts allows for the direct formation of enantiomerically enriched products. Rhodium-catalyzed C-H insertion reactions, for example, can functionalize the piperidine ring at various positions with high regio-, diastereo-, and enantioselectivity, controlled by the choice of catalyst and nitrogen-protecting group. nih.govd-nb.info Chiral phosphoric acid catalysts can promote intramolecular asymmetric aza-Michael cyclizations to form enantioenriched piperidines. rsc.org

Substrate-Controlled Reactions: In this approach, existing stereocenters in the substrate direct the formation of new ones. For example, the steric bulk of a tosyl group on the piperidine nitrogen can direct nucleophilic attack to the opposite face, leading to cis-substituted products. acs.org Organometallic complexes, such as an η4-dienetricarbonyliron complex, can act as powerful chiral auxiliaries, controlling the stereoselectivity of cascade reactions to form a single diastereoisomeric product. rsc.org

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Kwon annulation of imines with allenes, can be rendered highly enantioselective through the use of chiral phosphine (B1218219) catalysts, providing access to functionalized piperidine derivatives with excellent stereoselectivity. acs.orgresearchgate.net Boronyl radical-catalyzed (4+2) cycloadditions have also been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov

These methods provide a powerful toolkit for chemists to synthesize complex piperidine-containing molecules with precise control over their three-dimensional structure. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Examples of Diastereoselective Functionalization Methods for Piperidine Analogues

MethodKey Reagent/CatalystType of TransformationDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Chiral AuxiliaryD-arabinopyranosylamineDomino Mannich-Michael reactionHigh diastereoselectivity cdnsciencepub.com
Catalyst-ControlRhodium CarbeneC-H Insertion>30:1 d.r., 95% e.e. d-nb.info
Substrate-Controlη4-dienetricarbonyliron complexDouble Reductive AminationSingle diastereoisomer rsc.org
CycloadditionChiral Phosphepine[4+2] AnnulationGood stereoselectivity acs.org
Photoredox CatalysisIr(ppy)₃C-H Arylation / EpimerizationHigh diastereoselectivity chemrxiv.org

Green Chemistry Principles in this compound Synthesis

The synthesis of amides like this compound is a fundamental transformation in organic chemistry. Traditionally, this involves coupling piperidine with a propionic acid derivative (like propionyl chloride or propionic anhydride), often using stoichiometric amounts of coupling reagents and organic solvents, which can generate significant waste. The application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, where all atoms of the reactants are incorporated into the final product, generating no waste.

The classical synthesis of this compound from piperidine and propionyl chloride is not atom-economical. It requires a base (often a tertiary amine like triethylamine) to neutralize the HCl byproduct, which forms a salt that must be separated and disposed of.

Reaction: C₅H₁₀NH + CH₃CH₂COCl + (C₂H₅)₃N → C₅H₁₀NCOCH₂CH₃ + (C₂H₅)₃N·HCl

More atom-economical approaches focus on direct catalytic methods that avoid the formation of such byproducts. For example, the direct thermal or catalytic amidation of piperidine with propionic acid produces only water as a byproduct, representing a significant improvement in atom economy.

Reaction: C₅H₁₀NH + CH₃CH₂COOH → C₅H₁₀NCOCH₂CH₃ + H₂O

While this direct reaction often requires high temperatures to drive off the water, catalytic methods can lower the energy barrier. Boron-based catalysts, for example, have been shown to facilitate direct amidation under milder conditions, enhancing both atom economy and energy efficiency.

Application of Safer Solvents and Auxiliaries

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional amide syntheses frequently use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF), which are associated with health and environmental hazards.

Green chemistry encourages the use of safer, more benign solvents. For the synthesis of this compound, potential green solvents include:

Water: Performing reactions in water is ideal from an environmental perspective. While reactants may have limited solubility, techniques like using surfactants or phase-transfer catalysts can facilitate reactions.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are increasingly used as greener alternatives to traditional petroleum-based solvents.

Solvent-free Conditions: The most ideal scenario is to run the reaction neat (without any solvent). The direct reaction of liquid piperidine with a propionic acid derivative, potentially with microwave assistance, can eliminate solvent use entirely.

Energy-Efficient Reaction Conditions

Reducing energy consumption is another key aspect of green chemistry. This can be achieved by developing reactions that proceed under milder conditions (lower temperature and pressure) or by using alternative energy sources that improve reaction efficiency.

Catalysis: As mentioned previously, catalysts are fundamental to energy efficiency. By lowering the activation energy of a reaction, catalysts allow processes to run at lower temperatures, thereby saving energy. For instance, the development of highly active catalysts for direct amidation can significantly reduce the harsh, energy-intensive conditions typically required.

Catalytic Approaches in Sustainable Synthesis

Catalytic reactions are inherently superior to stoichiometric ones from a green chemistry perspective because they reduce waste, improve atom economy, and often enable more energy-efficient processes. A small amount of a catalyst can facilitate the transformation of a large amount of substrate, and it can often be recovered and reused.

For the synthesis of this compound, various catalytic systems can be employed for the acylation of piperidine. These include:

Transition Metal Catalysts: Complexes of metals like ruthenium, iron, and zirconium have been developed to catalyze the N-acylation of amines with carboxylic acids or esters. These methods often proceed with high efficiency and generate minimal waste.

Organocatalysts: Non-metal, organic molecules can also act as catalysts. For example, boric acid and its derivatives have proven to be effective catalysts for direct amidation reactions under relatively mild conditions.

Heterogeneous Catalysts: Using solid-supported catalysts simplifies product purification and catalyst recycling. A catalyst immobilized on a solid support can be easily filtered off from the reaction mixture, reducing the need for solvent-intensive workup procedures like chromatography.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a pinnacle of green chemistry. Enzymes operate under very mild conditions (physiological temperature and pH, usually in water), are highly selective, and are derived from renewable resources.

For the synthesis of this compound, lipases are particularly suitable enzymes. Lipases can catalyze the formation of amide bonds through either aminolysis of an ester or direct amidation.

A. Aminolysis of an Ester: An enzyme like Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym® 435), can efficiently catalyze the reaction between piperidine and an activated propionate (B1217596) ester, such as ethyl propionate.

Reaction: C₅H₁₀NH + CH₃CH₂COOC₂H₅ ---(Lipase)--> C₅H₁₀NCOCH₂CH₃ + C₂H₅OH

This reaction is highly efficient and proceeds under mild temperatures (typically 30-60 °C). The byproduct, ethanol, is environmentally benign.

B. Direct Amidation: While more challenging due to the equilibrium, some lipases can also catalyze the direct reaction between piperidine and propionic acid in a non-aqueous solvent or under solvent-free conditions. The removal of water is necessary to drive the reaction to completion.

The high selectivity of enzymes minimizes the formation of byproducts, and their operation in aqueous or benign solvent systems drastically reduces the environmental footprint of the synthesis.

Table 2: Comparison of Synthetic Routes to this compound based on Green Chemistry Principles

MethodReactantsByproduct(s)SolventsConditionsGreen Chemistry Advantages
Classical Acylation Piperidine, Propionyl Chloride, TriethylamineTriethylamine HydrochlorideDichloromethane (DCM)0°C to RT-
Direct Thermal Amidation Piperidine, Propionic AcidWaterNone (Neat) or High-boiling solventHigh Temp (>150°C)High atom economy, solvent-free option.
Catalytic Direct Amidation Piperidine, Propionic Acid, Boron CatalystWaterToluene~110°CHigh atom economy, lower energy than thermal.
Enzyme-Catalyzed Aminolysis Piperidine, Ethyl Propionate, Lipase (Novozym® 435)EthanolToluene or Solvent-freeMild Temp (40-60°C)Mild conditions, high selectivity, renewable catalyst, benign byproduct.
Heterogeneous and Homogeneous Catalysis

The synthesis of the piperidine ring, the core scaffold of this compound, frequently employs catalytic hydrogenation of pyridine precursors. Both heterogeneous and homogeneous catalysis play crucial roles in this transformation, offering distinct advantages in terms of catalyst recovery, selectivity, and reaction conditions.

Heterogeneous Catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This approach is widely used in industrial processes due to the ease of catalyst separation and recycling. researchgate.net For the hydrogenation of pyridines to piperidines, common heterogeneous catalysts include metals like rhodium, palladium, and nickel supported on materials such as carbon (e.g., Rh/C, Pd/C). organic-chemistry.orgrsc.org For instance, a mild and complete hydrogenation of pyridine can be achieved using 10% Rh/C in water at 80°C under 5 atm of H₂ pressure. organic-chemistry.org The development of molecularly defined single-active site heterogeneous catalysts aims to merge the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. nih.gov

Homogeneous Catalysis , in contrast, utilizes catalysts that are in the same phase as the reactants. asu.edu These catalysts are often organometallic complexes, which allow for fine-tuning of the catalyst's electronic and steric properties to achieve high selectivity and activity under mild conditions. researchgate.netmdpi.com Rhodium-based homogeneous catalysts, for example, have been effectively used in the transfer hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. dicp.ac.cnresearchgate.net This method uses a hydrogen source like formic acid and can achieve excellent diastereo- and enantio-selectivities, which is crucial for the synthesis of specific, biologically active piperidine derivatives. dicp.ac.cn

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which uses mechanical energy from methods like ball milling to drive chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. beilstein-journals.org While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to related reactions, such as the formation of amide bonds and the synthesis of heterocyclic structures.

For example, the mechanocoupling of hindered amino acids like proline to form dipeptides has been demonstrated under solvent-free ball-milling conditions. beilstein-journals.org This process of forming a peptide (amide) bond is analogous to the acylation of piperidine with a propionyl source. The high energy imparted by milling can overcome activation barriers and facilitate reactions between solid-state reactants. This suggests that the direct reaction of piperidine with a propionylating agent could potentially be achieved mechanochemically. This approach avoids the use of bulk solvents, reduces waste, and can lead to shorter reaction times and different product selectivities compared to conventional methods. beilstein-journals.org

Ring Formation Strategies for Piperidine Scaffolds Relevant to this compound

The construction of the piperidine ring is the foundational step in synthesizing this compound. Various strategies have been developed to create this six-membered N-heterocycle, ranging from the reduction of aromatic precursors to complex cyclization cascades.

Hydrogenation and Reduction of Pyridine Precursors

The most direct and common method for synthesizing the piperidine scaffold is the hydrogenation of pyridine or its derivatives. This approach is attractive due to the wide availability of pyridine starting materials. researchgate.net The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a hydrogen source and a metal catalyst.

Various catalytic systems have been developed to achieve this transformation efficiently and selectively. nih.gov Heterogeneous catalysts are frequently employed for their industrial applicability. acs.org An alternative to using high-pressure H₂ gas is transfer hydrogenation, which utilizes molecules like formic acid or ammonia (B1221849) borane (B79455) as the hydrogen source in the presence of a catalyst. organic-chemistry.orgdicp.ac.cn For example, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane provides good yields of piperidines. organic-chemistry.org A rhodium-catalyzed asymmetric reductive transamination of pyridinium salts uses formic acid and a chiral primary amine to produce highly enantioenriched piperidines. dicp.ac.cnresearchgate.net

Catalyst SystemHydrogen SourceKey FeaturesReference
10% Rh/C (heterogeneous)H₂ gas (5 atm)Mild conditions (80°C in water), applicable to various heteroaromatics. organic-chemistry.org
RuCl₃·xH₂O (homogeneous)Ammonia borane (H₃N-BH₃)Effective for a range of N-heterocycles including pyridines. organic-chemistry.org
Borane catalyst (metal-free)Ammonia borane (H₃N-BH₃)Provides good cis-selectivity for substituted piperidines. organic-chemistry.org
Rhodium complex (homogeneous)Formic acidAsymmetric reductive transamination of pyridinium salts; excellent enantioselectivity. dicp.ac.cnresearchgate.net
Carbon-supported rhodium catalystElectrochemical (AEM electrolyzer)High current efficiency (99%); quantitative conversion under mild conditions. nih.govacs.org

Cyclization Reactions and Annulation Processes

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These methods involve forming one or more carbon-carbon or carbon-nitrogen bonds to close the ring.

Intramolecular cyclization is a common strategy where a linear molecule containing a nitrogen atom and a reactive functional group at the appropriate distance cyclizes to form the piperidine ring. nih.gov Examples include:

Reductive Amination: The intramolecular reductive amination of δ-amino aldehydes or ketones is a classic method. nih.gov

Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes can be initiated to form polysubstituted piperidines. nih.gov

Gold-Catalyzed Annulation: A gold-catalyzed annulation procedure allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Annulation processes , where a new ring is fused onto an existing structure, are also employed. The Dieckmann condensation, for instance, is a key step in the synthesis of 4-piperidones from acyclic diesters. dtic.mil Multi-component reactions, which combine three or more reactants in a single step, offer an efficient route to highly functionalized piperidines. nih.govajchem-a.com

Intermolecular Carbon-Nitrogen Bond Formation

Intermolecular reactions that form C-N bonds are fundamental to building the piperidine scaffold from smaller components. One of the most prevalent methods is reductive amination , where an amine is condensed with a bifunctional aldehyde or ketone, followed by reduction of the resulting imine. nih.gov

Another significant approach is the N-heterocyclization of primary amines with diols. A Cp*Ir complex has been shown to catalyze the reaction between primary amines and 1,5-diols to synthesize a variety of six-membered cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org This "hydrogen borrowing" methodology is highly atom-economical. Similarly, alkyl dihalides can undergo cyclocondensation with primary amines, often under microwave irradiation, to form the piperidine ring. organic-chemistry.org

Derivatization Strategies for this compound

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. For this compound, derivatization could target the piperidine ring to introduce new functional groups or modify its properties. While specific derivatization protocols for this compound are not widely detailed, general strategies for modifying the piperidine scaffold can be applied.

The nitrogen atom of the piperidine ring, although part of an amide in this compound, influences the ring's reactivity. The α-carbons to the nitrogen can be functionalized. More commonly, if the piperidine ring itself bears substituents (e.g., hydroxyl, amino, or carboxyl groups), these can be targeted for derivatization.

Chemical derivatization is often used to enhance the analytical detection of molecules. nih.gov Reagents that target specific functional groups can be employed. For instance, if an analogue of this compound contained a hydroxyl group, reagents like isonicotinoyl chloride (INC) or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) could be used to create derivatives with improved ionization efficiency for mass spectrometry. nih.gov Another example of derivatization is the reaction of piperidine itself with carbon dioxide to form a piperidinium (B107235) carbamate (B1207046) salt, demonstrating the nucleophilicity of the nitrogen atom. academicjournals.org Such reactions highlight potential pathways for modifying the core structure before or after the introduction of the propionyl group.

Enhancement of Analytical Sensitivity and Selectivity through Chemical Modification

Chemical derivatization is a powerful technique used to enhance analytical performance by altering the physicochemical properties of an analyte. jocpr.com The primary goals of derivatization are to improve chromatographic separation, increase detection sensitivity, and enhance selectivity for the target compound within a complex matrix. jocpr.comnih.gov For compounds like piperidine and its analogues, which may lack strong ultraviolet (UV) absorption or fluorescence characteristics, derivatization is often essential for their detection by High-Performance Liquid Chromatography (HPLC). researchgate.netjocpr.com

The process typically involves introducing a specific functional group, or "tag," onto the analyte molecule. This tag can be a chromophore for UV-visible detection, a fluorophore for highly sensitive fluorescence detection, or a group that improves the analyte's volatility and thermal stability for GC analysis. sdiarticle4.comphenomenex.com For example, by bonding a chromophore or fluorophore to aliphatic amines, their detection becomes highly sensitive and selective. sdiarticle4.com This modification can also reduce the polarity of compounds, leading to improved retention in reversed-phase HPLC. sdiarticle4.com

In the context of Gas Chromatography-Mass Spectrometry (GC-MS), derivatization serves to decrease the polarity of analytes, making them more volatile and less likely to exhibit poor peak shape due to tailing. phenomenex.comcovachem.com Silylation, for instance, replaces active hydrogens in polar functional groups (like amines) with a non-polar trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. phenomenex.comgcms.cz The resulting derivatives are often more suitable for GC-MS analysis as they may have a higher mass and can be detected with greater sensitivity. covachem.com For example, while derivatization of many fentanyl analogs is often unnecessary due to their inherent stability, the response of acetyl norfentanyl was successfully tripled after derivatization with agents like Pentafluoropropionic Acid (PFPA). marshall.edu

Functional Group Specific Derivatization

Derivatization reactions are designed to be highly specific to particular functional groups on the analyte molecule. This specificity allows for the selective analysis of compounds in complex mixtures. For piperidine analogues, the key reactive sites for derivatization would be the secondary amine of the piperidine ring, as well as any appended carboxylic acid or carbonyl groups on its derivatives.

Amines: The secondary amine group in the piperidine ring is a primary target for derivatization. A variety of reagents can react with primary and secondary amines to yield derivatives suitable for chromatographic analysis.

Sulfonyl Chlorides: Reagents like 4-toluenesulfonyl chloride and dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) react with amines under alkaline conditions to form stable sulfonamide derivatives. researchgate.netsdiarticle4.comnih.gov These derivatives are often highly fluorescent or have strong UV absorbance, significantly lowering the limits of detection. researchgate.netsdiarticle4.com A method for determining piperidine in bulk drug form utilized pre-column derivatization with 4-toluenesulfonyl chloride, allowing for sensitive and accurate quantification by RP-HPLC with UV detection. researchgate.netnih.gov

Acylating Reagents: Benzoyl chloride and fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA), are used to form stable amide derivatives. sdiarticle4.comgcms.czmarshall.edu These reactions reduce the polarity of the amines. gcms.cz Perfluoroacyl derivatives are particularly useful for electron capture detection (ECD) in GC due to their high electronegativity, which provides excellent sensitivity. gcms.cz

Other Reagents: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with piperazine (B1678402) (a related heterocyclic amine) to form a stable, UV-active derivative, enabling its detection at low levels. jocpr.comjocpr.com

Carboxylic Acids: For analogues of this compound that may contain a carboxylic acid group, derivatization is often necessary to improve chromatographic behavior and detection.

Esterification: Carboxylic acids can be converted into esters (alkylation) or silyl (B83357) esters (silylation) to increase their volatility for GC analysis. gcms.cz Reagents like N-trimethylsilylimidazole (TMSI) are effective for this purpose. phenomenex.com

Amide Formation: In HPLC, carboxylic acids can be reacted with amine-containing reagents in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.gov This introduces a detectable tag onto the carboxylic acid. A novel chiral derivatization reagent containing a piperazine moiety has been developed for the analysis of carboxylic acid enantiomers. researchgate.net

Carbonyls: While the propionyl group of this compound itself is an amide, other analogues might possess ketone or aldehyde functionalities. These can be derivatized to improve analysis.

Oximation: Methoxyamination is a common derivatization technique for carbonyl compounds prior to GC-MS analysis. It involves reaction with methoxyamine hydrochloride to form methoximes, which are more stable and volatile. nih.gov

Below is a table summarizing common derivatizing agents for these functional groups.

Functional GroupDerivatizing ReagentAnalytical Benefit
Amines (Primary/Secondary)Dansyl chlorideFluorescence Detection (HPLC)
Amines (Primary/Secondary)4-Toluene sulfonyl chlorideUV Detection (HPLC)
Amines (Primary/Secondary)Pentafluoropropionic anhydride (PFPA)Improved Volatility (GC), ECD Detection
Carboxylic AcidsN,O-Bis(trimethylsilyl)acetamide (BSA)Improved Volatility (GC)
Carboxylic Acids1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) + Amine TagUV/Fluorescence Detection (HPLC)
Carbonyls (Aldehydes/Ketones)Methoxyamine HClImproved Stability and Volatility (GC)

Pre-Column and Post-Column Derivatization Techniques

Derivatization reactions in liquid chromatography can be performed either before the sample is introduced to the column (pre-column) or after the analytes have been separated by the column but before they reach the detector (post-column). sdiarticle4.com

Pre-Column Derivatization: In this approach, the analyte is chemically modified before injection into the chromatographic system. sdiarticle4.com This is a widely used technique where the sample and derivatizing reagent are mixed, allowed to react, and then the resulting product is analyzed. sdiarticle4.com

Advantages: A significant advantage is the flexibility in choosing reaction conditions; there are no restrictions imposed by the mobile phase composition or column temperature, and longer reaction times are possible. sdiarticle4.com This can lead to a more complete reaction. Furthermore, excess reagent can often be removed before injection, and this technique generally provides better sensitivity due to lower background noise. sdiarticle4.com

Disadvantages: A potential drawback is the formation of multiple derivative products from a single analyte, which can complicate the resulting chromatogram. sdiarticle4.com The derivatized product must also be stable throughout the chromatographic separation process. sdiarticle4.com The procedure can introduce additional sample preparation steps, making it more time-consuming. sdiarticle4.com The determination of piperidine using 4-toluenesulfonyl chloride is an example of a pre-column derivatization method. nih.gov

Post-Column Derivatization: This technique involves adding the derivatizing reagent to the column effluent after separation has occurred but before detection. sdiarticle4.com The reaction takes place "on-the-fly" in a reaction coil or chamber placed between the column and the detector. sdiarticle4.com

Advantages: Since the reaction occurs after separation, there is no risk of forming multiple derivative peaks for a single analyte, simplifying the chromatogram. sdiarticle4.com It also allows for the analysis of unstable derivatives, as they are detected immediately after formation. sdiarticle4.com

Disadvantages: The reaction must be very rapid (typically less than a minute) and compatible with the HPLC mobile phase. sdiarticle4.com This technique can lead to band broadening due to the extra volume of the reaction coil, which may decrease separation efficiency and detection sensitivity. sdiarticle4.com It also requires additional hardware, such as a second pump for the reagent, and consumes larger quantities of the derivatizing reagent. sdiarticle4.com

The choice between pre-column and post-column derivatization depends on the specific analyte, the available reagents, and the analytical objectives. A comparative summary is provided in the table below.

FeaturePre-Column DerivatizationPost-Column Derivatization
Timing Reaction occurs before sample injectionReaction occurs after separation, before detection
Reaction Conditions Highly flexible; not limited by mobile phaseMust be rapid and compatible with mobile phase
Chromatogram Complexity Can be complex if multiple derivatives formSimpler; one peak per analyte
Sensitivity Generally higher due to lower backgroundCan be lower due to dilution and band broadening
Hardware Requirements Standard HPLC/GC systemRequires extra pump, mixing tee, and reaction coil
Reagent Consumption MinimalHigh, due to continuous flow

Reaction Mechanisms and Pathways Involving 1 Propionylpiperidine Systems

Fundamental Organic Reaction Types

The following sections detail the core reaction types and their relevance to systems involving the 1-propionylpiperidine structure.

Substitution reactions involve the replacement of one functional group or atom with another.

Nucleophilic Substitution: In these reactions, a nucleophile (an electron-rich species) attacks an electrophilic center, displacing a leaving group.

At the Carbonyl Carbon: The amide group in this compound is generally resistant to nucleophilic acyl substitution. This is because the amide anion (or a deprotonated piperidine) would be a very poor leaving group. Hydrolysis to propanoic acid and piperidine (B6355638) can occur under harsh acidic or basic conditions, but the amide bond is significantly more stable than that of esters or acid chlorides.

Piperidine as a Nucleophile: The precursor to this compound, piperidine, is an effective nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles. For instance, piperidine readily reacts with alkyl halides in an S(_N)2 reaction or with activated aryl halides in nucleophilic aromatic substitution (S(_N)Ar) reactions. nih.govrsc.org The synthesis of this compound itself is a nucleophilic acyl substitution, where piperidine attacks an activated form of propanoic acid (like propanoyl chloride).

Electrophilic Substitution: These reactions involve an electrophile displacing a functional group, typically a hydrogen atom. wikipedia.org

Electrophilic Aliphatic Substitution: This type of reaction is rare for a simple saturated system like this compound. It typically requires the formation of a carbanion intermediate, which is not favored in this structure. wikipedia.orgdalalinstitute.com

Electrophilic Aromatic Substitution: While this compound is not aromatic, this class of reactions is fundamental in organic chemistry. In these reactions, an electrophile attacks an electron-rich aromatic ring. byjus.com If the piperidine ring were part of a larger system containing an aromatic moiety, the electronic nature of the amide group could influence the reactivity of that aromatic ring.

Table 1: Comparison of Substitution Reactions Relevant to this compound Systems
Reaction TypeReactantRole of Piperidine/Amide MoietyGeneral Reactivity
Nucleophilic Acyl Substitution (Hydrolysis)This compoundSubstrateLow; requires harsh acidic or basic conditions.
Nucleophilic Aliphatic Substitution (SN2)Alkyl Halide + PiperidineNucleophile (as precursor)High; common method for N-alkylation.
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide + PiperidineNucleophile (as precursor)High for activated systems. nih.gov
Electrophilic Aliphatic SubstitutionThis compoundSubstrateVery low; not a typical reaction pathway. dalalinstitute.com

Addition reactions involve the combination of two or more molecules to form a single, larger molecule. Since this compound is a saturated compound, it does not undergo addition reactions itself. However, its synthesis often involves the addition of its precursor, piperidine, to unsaturated systems.

A key example is the conjugate addition (or Michael addition) of piperidine to α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com In this reaction, the nucleophilic nitrogen of piperidine attacks the β-carbon of the unsaturated system, which is rendered electrophilic by conjugation with the carbonyl group. libretexts.org This 1,4-addition mechanism is a powerful tool for forming carbon-nitrogen bonds. masterorganicchemistry.com

The general mechanism proceeds as follows:

The nucleophile (piperidine) attacks the β-carbon of the α,β-unsaturated carbonyl compound.

The electrons from the double bond move to form an enolate intermediate.

Protonation of the enolate, typically at the α-carbon, yields the final product. libretexts.org

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. wikipedia.org Common mechanisms include E1 (unimolecular) and E2 (bimolecular). lumenlearning.com For an elimination reaction to occur, a suitable leaving group and a proton on an adjacent carbon are required. amazonaws.com

The this compound molecule itself, being fully saturated and lacking a good leaving group in its structure, does not readily undergo elimination reactions. Such a reaction would require prior modification of the molecule, for instance, the introduction of a halogen or another leaving group onto the piperidine ring or the propionyl chain. If such a derivative were treated with a base, elimination to form an unsaturated product could potentially occur, competing with substitution reactions. khanacademy.org

Rearrangement reactions involve the reorganization of the carbon skeleton or functional groups within a molecule. While this compound is not a direct substrate for many common rearrangements, reactions that form amides are central to this class.

The Overman Rearrangement is a prominent example. It is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate allylic trichloroacetimidate. organic-chemistry.orgsynarchive.com This reaction is highly valuable for synthesizing complex allylic amines with excellent stereocontrol. organic-chemistry.orgwikipedia.org

The mechanism involves two main stages:

Formation of the Imidate: The allylic alcohol reacts with trichloroacetonitrile, often with a catalytic amount of base, to form an allylic trichloroacetimidate. organic-chemistry.orgnrochemistry.com

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: The imidate then undergoes a thermal or metal-catalyzed rearrangement. wikipedia.org This is a concerted process that proceeds through a six-membered, chair-like transition state, similar to the Claisen rearrangement, to yield an allylic trichloroacetamide. nrochemistry.comchem-station.com The resulting amide can then be hydrolyzed to the desired amine.

This rearrangement provides a powerful method for the 1,3-transposition of alcohol and amine functionalities. wikipedia.org

Catalytic Reaction Mechanisms

Catalysis is crucial for enhancing the efficiency, selectivity, and sustainability of organic reactions.

A catalyst increases the rate of a chemical reaction without being consumed in the process. It does so by providing an alternative reaction pathway with a lower activation energy. In the context of transformations involving amide synthesis or reactions with piperidine derivatives, catalysis plays several key roles:

Activation of Reactants: Many amide synthesis methods suffer from the use of stoichiometric activating agents that generate significant waste. ucl.ac.uk Catalytic methods provide a more sustainable alternative. For instance, boronic acids are widely used as catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.ukorganic-chemistry.org They are believed to form an activated acylborate intermediate that is more susceptible to nucleophilic attack by the amine.

Enhancing Selectivity: Catalysts can direct a reaction to favor a specific product out of multiple possibilities (chemoselectivity, regioselectivity, or stereoselectivity). In the Overman rearrangement, palladium (II) or mercury (II) salts can be used to catalyze the reaction under milder conditions than thermal rearrangement. organic-chemistry.org Furthermore, the use of chiral catalysts can achieve high enantioselectivity. organic-chemistry.orgchem-station.com

Enabling New Reaction Pathways: Catalysts can enable transformations that are not feasible otherwise. For example, various transition metal catalysts, including those based on ruthenium and cobalt, have been developed to mediate novel C-H amination or cyclization reactions to form piperidine rings. organic-chemistry.orgscispace.comscispace.com

Table 2: Examples of Catalysts in Related Organic Transformations
Catalyst TypeExample CatalystApplicationPrinciple of Action
Boron-Based CatalystsPhenylboronic AcidDirect AmidationActivation of carboxylic acid. ucl.ac.uk
Palladium CatalystsPd(II) SaltsOverman RearrangementLowers activation energy of sigmatropic rearrangement. organic-chemistry.org
Ruthenium CatalystsCpRuCl(PPh3)2Amide synthesis from alkynes and aminesFacilitates C-N bond formation. organic-chemistry.org
IodineMolecular Iodine (I2)C-H Amination for Piperidine SynthesisGenerates radical intermediates under visible light. scispace.com

Role of Transition Metal Catalysts

Transition metal catalysis is a cornerstone in the synthesis of piperidine-containing molecules, offering efficient and selective routes to these important structural motifs. digitellinc.com While specific studies focusing solely on this compound are limited, the broader class of N-acylpiperidines and related compounds frequently employs transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper. researchgate.netnih.gov These catalysts are instrumental in forming stable complexes that facilitate cyclization and functionalization reactions, often through directing group-assisted C-H bond activation. researchgate.netnih.govibs.re.kr

Common transition metal-catalyzed reactions for synthesizing piperidine rings include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Hiyama, and Sonogashira are powerful methods for creating C-C bonds in the synthesis of complex piperidine derivatives. mdpi.com

Dearomatization: Catalytic stereoselective synthesis of piperidines can be achieved through the dearomatization of corresponding aromatic heteroarenes, a method particularly useful for creating sterically hindered piperidines. digitellinc.com

Hydrogenation: Iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. organic-chemistry.org Similarly, ruthenium catalysts are used for the reduction of pyridine (B92270) derivatives to piperidines. organic-chemistry.org

Metathesis: Olefin metathesis, often catalyzed by ruthenium (Grubbs catalysts) or molybdenum complexes, provides a method for rearranging carbon skeletons to form piperidine rings. mdpi.com

The general mechanism for many of these transformations involves several key steps: chelation-assisted metallacycle formation via C-H bond cleavage, C-N bond formation, and product release with catalyst regeneration. ibs.re.kr

Table 1: Examples of Transition Metal Catalysts in Piperidine Synthesis

Catalyst TypeMetalTypical ReactionReference
Cross-CouplingPalladium (Pd)C-C bond formation mdpi.com
HydrogenationIridium (Ir), Ruthenium (Ru)Reduction of pyridines, Cyclization organic-chemistry.org
DearomatizationVariousSynthesis of hindered piperidines digitellinc.com
MetathesisRuthenium (Ru), Molybdenum (Mo)Olefin rearrangement mdpi.com
C-H AminationRhodium (Rh), Iridium (Ir)Direct C-N bond formation ibs.re.kr

Organocatalytic Pathways

Organocatalysis has emerged as a powerful strategy in organic synthesis due to its mild reaction conditions and environmentally benign nature, avoiding the need for transition metals. mdpi.com Organocatalysts, such as amines, Brønsted acids, and Lewis bases (e.g., DMAP, DABCO), are used for various transformations, including those that can lead to piperidine scaffolds. mdpi.com

One notable application is the cascade aza-Cope/aza-Prins cyclization of homoallylamines, which yields substituted piperidines. researchgate.net This type of reaction demonstrates how organocatalysts can facilitate complex bond-forming sequences to build the piperidine ring. While direct organocatalytic pathways involving this compound as a substrate are not extensively documented, piperidine itself often acts as an organocatalyst in various reactions. researchgate.net The principles of organocatalysis are broadly applicable to the synthesis of N-heterocycles, including chiral piperidines, through asymmetric transformations. vanderbilt.eduresearchgate.netnih.gov

Lewis base catalysts are particularly versatile, participating in cycloaddition reactions by forming zwitterionic intermediates with reactants like ketenes or alkynes. mdpi.com Such strategies can be employed to construct the heterocyclic core of piperidine derivatives.

Photochemical Catalysis Mechanisms

Photochemical methods offer unique pathways for chemical transformations by utilizing light to promote reactions. nih.gov In the context of N-acyl derivatives, photochemical reactions can lead to novel molecular structures. For instance, the irradiation of N-acyl-2-nitrodiphenylamines results in the formation of phenazine (B1670421) N-oxides, a transformation that highlights the reactivity of the acyl-amino group under photochemical conditions. rsc.org

Photochemical [2+2] cycloadditions are a well-established method for forming cyclobutane (B1203170) rings, and this chemistry has been applied to N-substituted maleimides reacting with alkenes. nih.gov The reactivity in these cases depends on the nature of the N-substituent (alkyl vs. aryl), with N-alkyl maleimides often reacting without an external photocatalyst, whereas N-aryl maleimides may require a photosensitizer. nih.gov While specific photochemical reactions of this compound are not detailed in the available literature, the principles governing the photochemistry of N-acyl compounds suggest potential for similar reactivity, such as cycloadditions or rearrangements upon UV irradiation.

Exploration of Reactive Intermediates

Radical Pathways in Synthesis

Radical reactions provide a powerful avenue for the synthesis of piperidine rings, often proceeding under mild conditions. organic-chemistry.org These reactions typically involve the formation of nitrogen- or carbon-centered radicals that undergo intramolecular cyclization.

Several methods for generating radicals for piperidine synthesis have been developed:

Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes, although side reactions can occur. nih.gov

Copper-Catalyzed Radical Relay: A chiral copper catalyst can initiate an N-centered radical relay mechanism for the enantioselective δ C-H cyanation of acyclic amines. The resulting δ-amino nitriles are valuable precursors for chiral piperidines. nih.gov This process involves a 1,5-hydrogen atom transfer (HAT), a common step in radical-mediated remote C-H functionalization. nih.gov

Photoredox Catalysis: The combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to form various ring sizes, including piperidines. organic-chemistry.org

Quantum chemical studies have investigated hydrogen migration reactions in piperidine radicals and their protonated forms, finding that 1,4- and 1,2-hydrogen shifts are feasible, with the reaction pathway being influenced by solvation. acs.org

Carbocation and Carbanion Intermediates

Carbocations and carbanions are fundamental reactive intermediates in organic chemistry, formed through the unequal breaking of covalent bonds (heterolytic fission). allen.in

Carbocations are positively charged carbon species that are electron-deficient and act as electrophiles. studyorgo.comslideshare.net Their stability generally increases with more alkyl substitution (tertiary > secondary > primary). studyorgo.com In the context of piperidine synthesis, carbocationic intermediates can be formed, for example, during acid-mediated alkyne functionalization, leading to an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov

Carbanions are negatively charged carbon species that are electron-rich and act as nucleophiles. studyorgo.comlibretexts.org Their stability is generally decreased by alkyl substitution. studyorgo.com Carbanions are key intermediates in reactions involving strong bases and can participate in nucleophilic additions and substitutions to build molecular complexity. allen.inlibretexts.org

The formation and stability of these intermediates are crucial in determining the outcome of many reactions leading to piperidine derivatives. slideshare.net

Table 2: Characteristics of Carbocation and Carbanion Intermediates

IntermediateChargeHybridization (Typical)Geometry (Typical)Role in ReactionsStability Trend (Alkyl Substitution)
CarbocationPositivesp²Trigonal PlanarElectrophileIncreases (Tertiary > Secondary > Primary)
CarbanionNegativesp³Trigonal PyramidalNucleophileDecreases (Methyl > Primary > Secondary)

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetics and thermodynamics of a reaction is essential for controlling its outcome. Kinetic control favors the product that is formed fastest (lower activation energy), while thermodynamic control favors the most stable product (lower Gibbs free energy).

In the synthesis of piperidine derivatives, these principles are clearly illustrated. For example, the intramolecular iodoaminocyclization of certain amines with tethered alkenes can yield different products depending on whether the reaction is under kinetic or thermodynamic control. nih.gov NMR studies have been used to distinguish between the kinetic and thermodynamic products in such cyclizations. nih.gov

Spectroscopic and Advanced Analytical Characterization of 1 Propionylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 1-propionylpiperidine by mapping the carbon and hydrogen frameworks. It provides insights into the connectivity and chemical environment of each atom.

The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments. The molecule contains distinct sets of protons: those on the ethyl group of the propionyl moiety and those on the piperidine (B6355638) ring. Due to the amide bond, the piperidine ring's symmetry is altered, leading to different chemical shifts for the α, β, and γ protons.

The protons on the α-carbons of the piperidine ring (adjacent to the nitrogen) are deshielded due to the electron-withdrawing effect of the amide nitrogen and typically appear as a multiplet around 3.4-3.5 ppm. The protons on the β and γ carbons of the ring are further shielded and resonate upfield, typically appearing as a complex, overlapping multiplet in the range of 1.5-1.7 ppm.

On the propionyl group, the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group are deshielded and appear as a quartet around 2.3 ppm. The terminal methyl (-CH₃) protons are the most shielded, resulting in a triplet at approximately 1.1 ppm. The splitting patterns (quartet and triplet) are indicative of the coupling between the adjacent methylene and methyl groups.

Proton AssignmentTypical Chemical Shift (δ, ppm)Splitting Pattern
Piperidine H-α (C2, C6)~3.45Multiplet
Piperidine H-β, H-γ (C3, C4, C5)~1.60Multiplet
Propionyl -CH₂-~2.30Quartet (q)
Propionyl -CH₃~1.12Triplet (t)

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The most characteristic signal in the spectrum of this compound is that of the carbonyl carbon. Due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen, the amide carbonyl carbon resonates significantly downfield, typically in the range of 170-175 ppm. columbia.edu

The carbons of the piperidine ring exhibit distinct signals. The α-carbons, being directly attached to the nitrogen, are deshielded compared to the β and γ carbons and appear around 45-47 ppm. The β-carbons usually resonate around 25-27 ppm, while the γ-carbon is found slightly further upfield, near 24 ppm.

For the propionyl group, the methylene carbon adjacent to the carbonyl is found at approximately 28 ppm, while the terminal methyl carbon gives a signal in the most upfield region of the spectrum, around 10 ppm.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Carbonyl C=O~172.0
Piperidine C-α (C2, C6)~46.0
Piperidine C-β (C3, C5)~26.0
Piperidine C-γ (C4)~24.5
Propionyl -CH₂-~28.0
Propionyl -CH₃~10.0

While 1D NMR provides fundamental data, 2D NMR techniques are employed for unambiguous structural confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the propionyl group by showing a cross-peak between the methylene quartet (~2.30 ppm) and the methyl triplet (~1.12 ppm). It would also show correlations among the interconnected protons of the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. nanalysis.com For instance, it would show a cross-peak connecting the proton signal at ~2.30 ppm with the carbon signal at ~28.0 ppm, confirming the assignment of the propionyl methylene group. emerypharma.com

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. specac.com

The IR spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups. The most prominent and diagnostic feature is the strong absorption band arising from the C=O stretching vibration of the tertiary amide group. This band, often referred to as the "Amide I" band, typically appears in the region of 1630-1670 cm⁻¹. ucla.edu Its high intensity is due to the large change in dipole moment during the stretching vibration.

Vibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Alkyl C-H Stretch2850 - 2950Strong
Amide C=O Stretch (Amide I)1630 - 1670Strong
CH₂ Bending (Scissoring)~1450Medium
Amide C-N Stretch1200 - 1300Medium

To achieve a more profound understanding of the vibrational modes, the experimental IR spectrum can be compared with a theoretically predicted spectrum. Such predictions are commonly generated using computational methods like Density Functional Theory (DFT). nih.gov DFT calculations, using appropriate basis sets (e.g., B3LYP/6-311++G), can compute the harmonic vibrational frequencies and their corresponding intensities for the optimized molecular structure of this compound. dtic.mil

This comparative analysis serves several purposes. Firstly, it aids in the precise assignment of complex bands in the experimental spectrum, particularly in the fingerprint region where overlaps are common. Secondly, discrepancies between experimental and calculated frequencies can provide insights into intermolecular interactions present in the condensed phase (solid or liquid) of the experimental sample, which are absent in the gas-phase theoretical calculation. Typically, calculated harmonic frequencies are slightly higher than experimental values, and a scaling factor is often applied to improve the correlation. This robust combination of experimental measurement and theoretical calculation provides a powerful and comprehensive characterization of the molecule's vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides crucial information for structural confirmation. The molecular weight of this compound (C8H15NO) is 141.21 g/mol . nih.gov In a mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion (M+), is expected at an m/z of 141.

The energetic molecular ions are prone to fragmentation, breaking apart in predictable ways that reflect the molecule's structure. chemguide.co.uklibretexts.org For this compound, the fragmentation is primarily dictated by the amide functional group and the piperidine ring. The most common fragmentation pathways include alpha-cleavage, where bonds adjacent to the nitrogen atom or the carbonyl group are broken. libretexts.orgmiamioh.edu

Key predicted fragmentation patterns for this compound include:

Loss of the ethyl group (•C2H5): Alpha-cleavage at the carbonyl group can lead to the loss of an ethyl radical, resulting in a prominent fragment ion at m/z 112.

Formation of the piperidinyl cation: Cleavage of the amide bond can result in the loss of the propionyl group, yielding the piperidinyl cation at m/z 84. nist.gov

Formation of the propionyl cation (CH3CH2CO+): The complementary fragment, the propionyl cation, gives rise to a signal at m/z 57. This is often a stable and abundant ion. libretexts.org

These characteristic fragments provide a unique fingerprint for the identification of this compound.

Fragment Ion (Structure)m/z ValueOrigin
[C8H15NO]•+ (Molecular Ion)141Parent Molecule
[C6H10NO]+112Loss of ethyl radical (•C2H5)
[C5H10N]+84Loss of propionyl radical (•C3H5O)
[C3H5O]+57Propionyl cation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. gcms.cz While nominal mass spectrometry might identify a molecular ion at m/z 141, HRMS can measure this mass to several decimal places.

The calculated exact monoisotopic mass of this compound (C8H15NO) is 141.115364102 Da. nih.govuni.lu This high level of precision allows for the unambiguous determination of its molecular formula. It helps differentiate the compound from other potential isomers or unrelated molecules that might have the same nominal mass but a different elemental composition. gcms.cz

CompoundMolecular FormulaNominal Mass (Da)Exact Monoisotopic Mass (Da)
This compoundC8H15NO141141.11536
Example IsobarC9H19O143143.14362

In real-world applications, compounds are often part of complex mixtures. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the mixture is first injected into a gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. srce.hr As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. This method allows for both the separation and positive identification of this compound even in the presence of other substances. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For mixtures containing less volatile or thermally sensitive compounds, LC-MS is the preferred method. The principle is similar to GC-MS, but the separation is performed using high-performance liquid chromatography. LC-MS is a versatile technique used in many fields, including pharmaceutical analysis, for the identification and quantification of compounds in complex matrices. nih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is characteristic of molecules containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can be excited to higher energy levels. scholarsresearchlibrary.com

The structure of this compound contains two main components: a saturated piperidine ring and a propionyl amide group. The piperidine ring, being a saturated heterocycle, does not possess π-electrons and therefore does not absorb light in the conventional UV-Vis range (200-800 nm). nist.gov The primary chromophore in the molecule is the amide functional group (-C(=O)N-). This group exhibits a weak electronic transition, specifically an n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This absorption is typically weak (low molar absorptivity) and occurs at the lower end of the UV spectrum, generally in the range of 210-220 nm. researchgate.net Due to the low intensity and wavelength of this absorption, UV-Vis spectroscopy is not a primary method for the routine identification or quantification of this compound.

ChromophoreElectronic TransitionExpected λmax (nm)Intensity
Amide (-C=O)n→π*~210-220Weak

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The results are used to confirm the empirical formula of a substance, which, when combined with molecular weight data from mass spectrometry, can confirm the molecular formula.

For this compound, the molecular formula is C8H15NO. nih.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon: 12.011 u; Hydrogen: 1.008 u; Nitrogen: 14.007 u; Oxygen: 15.999 u). Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, thereby verifying its elemental composition and purity.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC68.04%
HydrogenH10.71%
NitrogenN9.92%
OxygenO11.33%

Other Advanced Analytical Techniques in Chemical Research

Beyond the core techniques discussed, a full characterization of this compound would typically involve other advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for de novo structure elucidation of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of each atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band characteristic of the amide carbonyl (C=O) group stretch would be expected around 1650 cm⁻¹.

Tandem Mass Spectrometry (MS/MS): This technique, also known as MS², involves multiple stages of mass analysis. A specific ion from the initial mass spectrum is selected, fragmented, and its fragment ions are then analyzed. This provides more detailed structural information and can be used to confirm fragmentation pathways.

Principles and Methodological Applications

The characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the piperidine ring and the propionyl group. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group are expected to be deshielded, appearing at a lower field (higher ppm value) compared to the other ring protons. The ethyl group of the propionyl moiety would show a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbons of the piperidine ring attached to the nitrogen atom are also shifted downfield. The chemical shifts of the piperidine ring carbons can provide insights into the ring's conformation. orgchemboulder.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a tertiary amide, this compound lacks N-H bonds, which simplifies its IR spectrum compared to primary and secondary amides. unodc.org

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the amide group. This band typically appears in the range of 1630-1680 cm⁻¹. unodc.org The absence of N-H stretching bands around 3100-3500 cm⁻¹ confirms its tertiary amide structure. simplyforensic.com Other characteristic bands include C-H stretching vibrations from the piperidine and propionyl groups, which are typically observed in the 2800-3000 cm⁻¹ region. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the amide and piperidine functionalities. Common fragmentation pathways for N-acylpiperidines involve cleavage of the C-N bond and fragmentation of the piperidine ring. nih.gov

Interactive Data Tables:

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine H-2, H-6 (axial) 3.20 - 3.40 Multiplet
Piperidine H-2, H-6 (equatorial) 3.50 - 3.70 Multiplet
Piperidine H-3, H-5 1.50 - 1.70 Multiplet
Piperidine H-4 1.40 - 1.60 Multiplet
Propionyl -CH₂- 2.20 - 2.40 Quartet

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl C=O 170 - 175
Piperidine C-2, C-6 45 - 50
Piperidine C-3, C-5 25 - 30
Piperidine C-4 23 - 28
Propionyl -CH₂- 25 - 30

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
1630 - 1680 C=O Stretch (Amide I) Strong
2800 - 3000 C-H Stretch (Aliphatic) Medium to Strong
1400 - 1480 C-H Bend (CH₂) Medium

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
141 [M]⁺ (Molecular Ion)
112 [M - C₂H₅]⁺
84 [Piperidine]⁺

Sample Preparation and Data Interpretation for Complex Systems

The analysis of this compound in complex matrices, such as biological fluids or forensic samples, requires meticulous sample preparation to isolate the analyte from interfering substances. The interpretation of the resulting data must then account for potential matrix effects.

Sample Preparation: The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be employed.

Liquid-Liquid Extraction (LLE): LLE is a common method for extracting analytes from aqueous samples into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency for this compound.

Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup. A solid sorbent is used to retain either the analyte or the interfering components of the matrix. The choice of sorbent and elution solvents is optimized for the specific properties of this compound.

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, protein precipitation with an organic solvent like acetonitrile (B52724) is often the first step to remove proteins that can interfere with the analysis. researchgate.net

Data Interpretation: When analyzing this compound in complex systems, particularly with GC-MS, careful data interpretation is essential.

Chromatographic Separation: The gas chromatographic method must be optimized to achieve good separation of this compound from other components in the sample to avoid co-elution, which can complicate mass spectral interpretation. nist.gov

Mass Spectral Analysis: The mass spectrum of the eluted peak corresponding to this compound should be compared with a reference spectrum for confirmation. The presence of the molecular ion and characteristic fragment ions provides strong evidence for its identification. In forensic analysis, the interpretation of fragmentation patterns is critical for distinguishing between structurally similar compounds. nih.gov

Quantitative Analysis: For quantitative analysis, an internal standard is typically used to correct for variations in sample preparation and instrument response. A calibration curve is generated by analyzing standards of known concentrations to determine the concentration of this compound in the unknown sample.

The combination of appropriate sample preparation techniques and careful interpretation of spectroscopic data allows for the reliable identification and quantification of this compound in a variety of complex matrices.

Theoretical and Computational Studies on 1 Propionylpiperidine

Quantum-Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed for its favorable balance of accuracy and computational cost, making it a standard tool for predicting molecular geometries, spectroscopic properties, and reaction energetics. scispace.commdpi.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311G++(d,p) are commonly used to perform these calculations, yielding results that correlate well with experimental data. mdpi.comresearchgate.net

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. youtube.com For 1-propionylpiperidine, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is primarily defined by the piperidine (B6355638) ring and the orientation of the N-propionyl group. The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. However, the introduction of the acyl group at the nitrogen atom introduces significant electronic effects. acs.org Due to amide resonance, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group's π-system. This imparts a partial double-bond character to the C-N bond, forcing the nitrogen and its adjacent atoms (the carbonyl carbon, the oxygen, and the two piperidine carbons at positions 2 and 6) into a nearly planar arrangement. nih.gov This planarity creates a pseudoallylic strain that significantly influences the conformational preferences of the ring. acs.orgnih.gov Consequently, in addition to the chair form, a twist-boat conformation may also be a relevant, albeit typically less stable, conformer. nih.gov Computational studies on similar N-acylpiperidines have shown that the energy difference between such conformers can be on the order of a few kcal/mol. acs.org

A full conformational analysis would involve rotating the key dihedral angles and calculating the energy of each resulting conformer to identify the global minimum energy structure.

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors of a molecule. ruc.dknih.gov These tensors can be converted into NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the weighted average of chemical shifts for all thermally accessible conformers (based on a Boltzmann distribution), a theoretical NMR spectrum can be generated that closely approximates experimental results. researchgate.net Calculations would predict distinct signals for the protons and carbons of the propionyl group and the non-equivalent carbons and protons of the piperidine ring.

IR Spectroscopy: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., stretching, bending, twisting). researchgate.net For amides like this compound, the most characteristic vibration is the amide I band, which is predominantly the C=O stretching mode and is predicted to appear in the 1630–1680 cm⁻¹ region. acs.orgnih.gov Other key predicted bands include the amide II and III bands, which involve complex couplings of N-H bending (not present in this tertiary amide) and C-N stretching modes, as well as various C-H stretching and bending vibrations. acs.org

The simulation of the vibrational spectrum involves not only calculating the frequencies of the vibrational modes but also their corresponding intensities. DFT calculations can provide the infrared intensities and Raman activities for each mode, allowing for the construction of a full theoretical spectrum. acs.org This simulated spectrum can be directly compared with experimental data to confirm structural assignments. It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, which improves the agreement with experimental spectra. mdpi.com

Below is a representative table of key predicted vibrational frequencies for this compound based on DFT calculations of analogous amide compounds.

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)
ν(C-H)Aliphatic C-H Asymmetric & Symmetric Stretching2950 - 3050
ν(C=O)Amide I band, Carbonyl Stretching1645
δ(CH₂)CH₂ Scissoring/Bending1450 - 1470
ν(C-N)Amide III band, C-N Stretching1250 - 1300

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and photophysical properties. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this behavior. joaquinbarroso.com

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital devoid of electrons, acts as an electron acceptor. joaquinbarroso.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting the high electron density of their lone pairs. The LUMO is anticipated to be a π* antibonding orbital concentrated on the carbonyl group (C=O). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more chemically reactive.

ParameterEnergy (eV)
E(HOMO)-6.45
E(LUMO)-0.25
HOMO-LUMO Gap (ΔE)6.20

Note: The values presented are representative for a molecule of this type as calculated by DFT methods.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. researchgate.netias.ac.in These descriptors are derived from conceptual DFT and provide a quantitative basis for principles like electronegativity and chemical hardness. scirp.org

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system. Calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η).

These descriptors provide a comprehensive picture of the molecule's stability and propensity to engage in electrophilic or nucleophilic interactions.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-E(HOMO)6.45
Electron Affinity (A)-E(LUMO)0.25
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2-3.35
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 23.10
Global Softness (S)1 / η0.323
Electrophilicity Index (ω)μ² / (2η)1.81

Note: Values are calculated from the representative HOMO/LUMO energies in the previous table.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights that are often inaccessible through experimental methods alone. For the formation of this compound, typically through the acylation of piperidine with propionyl chloride or a related acylating agent, computational approaches can elucidate the reaction mechanism by characterizing transition states and mapping the potential energy surface of the reaction pathway.

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. Its characterization is fundamental to understanding the kinetics and mechanism of a reaction. For the synthesis of this compound, the key reaction is the nucleophilic acyl substitution where the nitrogen atom of piperidine attacks the carbonyl carbon of the propionyl group.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate and characterize transition states. nih.govmdpi.com The process typically involves:

Geometry Optimization: The geometries of the reactants (piperidine and propionyl chloride), the product (this compound), and an initial guess for the transition state structure are optimized to find their lowest energy conformations.

Frequency Analysis: A frequency calculation is then performed on the optimized structures. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A transition state, being a first-order saddle point, is characterized by having exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the simultaneous breaking of the C-Cl bond and formation of the C-N bond.

For the reaction between piperidine and propionyl chloride, the transition state would feature a partially formed bond between the piperidine nitrogen and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the chlorine atom. The geometry would be trigonal bipyramidal around the carbonyl carbon.

Table 1: Hypothetical Vibrational Frequencies of the Transition State for the reaction of Piperidine with Propionyl Chloride

Vibrational ModeFrequency (cm⁻¹)Description
C-N Bond Formation / C-Cl Bond Breakingi350The single imaginary frequency, representing the motion along the reaction coordinate towards the product.
C=O Stretch1650Stretching of the carbonyl group, which is weakened in the transition state.
Piperidine Ring Deformations800-1200Various bending and stretching modes of the piperidine ring.
Propionyl Group Vibrations1300-1450Stretching and bending modes associated with the ethyl group of the propionyl moiety.

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific values would require dedicated DFT calculations.

Reaction Pathway Mapping

Once the transition state is identified, the entire reaction pathway can be mapped out. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward direction (towards the products) and the reverse direction (towards the reactants). This confirms that the identified transition state indeed connects the desired reactants and products.

The reaction between piperidine and propionyl chloride is expected to proceed via a two-step mechanism:

Nucleophilic Attack: Piperidine attacks the carbonyl carbon of propionyl chloride to form a tetrahedral intermediate.

Leaving Group Elimination: The chloride ion is eliminated, and the carbonyl double bond is reformed, yielding this compound and hydrochloric acid.

Computational studies can map the energy profile of this entire process, identifying the energies of the reactants, the tetrahedral intermediate, the transition states for both steps, and the final products. This allows for the determination of the rate-determining step, which is the one with the highest activation energy barrier. For many nucleophilic acyl substitutions, the breakdown of the tetrahedral intermediate is the rate-limiting step.

Molecular Modeling for Intermolecular Interactions

Molecular modeling is a valuable tool for studying the non-covalent interactions between molecules, which govern many of their physical properties and biological activities. For this compound, understanding its intermolecular interactions is crucial for predicting its behavior in different environments, such as in solution or in biological systems.

The primary intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. libretexts.org The polar amide group creates a significant dipole moment in the molecule, leading to electrostatic interactions with other polar molecules.

Molecular dynamics (MD) simulations can be used to study these interactions in detail. mdpi.comyoutube.com In an MD simulation, the atoms of a system (e.g., a collection of this compound molecules in a solvent) are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. youtube.com The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. mdpi.com

From an MD simulation, one can calculate various properties that characterize intermolecular interactions, such as the radial distribution function (RDF). The RDF describes how the density of surrounding molecules varies as a function of the distance from a reference molecule. Peaks in the RDF indicate preferred distances for intermolecular interactions.

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer (Illustrative)

Interaction TypeEnergy (kcal/mol)Description
Electrostatic (Dipole-Dipole)-3.5Attractive interaction between the positive end of one molecule's dipole and the negative end of another.
Van der Waals (Dispersion)-2.8Attractive forces arising from temporary fluctuations in electron density.
Total Interaction Energy -6.3 The sum of the attractive forces holding the two molecules together in this specific orientation.

Note: These values are hypothetical and would be obtained from quantum mechanical calculations on a dimer of this compound. The actual values depend on the relative orientation of the two molecules.

Computational studies on related N-acylpiperidines have shown that the conformation of the piperidine ring and the orientation of the acyl group can significantly influence intermolecular packing and interactions. nih.gov For instance, the piperidine ring typically adopts a chair conformation. researchgate.net Quantum mechanical calculations on N-acylpiperidines have been used to determine the relative energies of different conformers, which in turn affect how these molecules interact with each other and with their environment. nih.gov

Future Research Directions and Unexplored Avenues for 1 Propionylpiperidine

The continued exploration of 1-Propionylpiperidine and related amide compounds is poised to benefit significantly from advancements in synthetic chemistry, analytical technology, computational science, and data-driven research methodologies. These emerging fields offer new avenues to understand and manipulate the properties and reactivity of such molecules, paving the way for innovative applications.

Q & A

Q. What are the standard protocols for synthesizing 1-Propionylpiperidine, and how can reproducibility be ensured across laboratories?

  • Methodological Answer : Synthesis typically involves the acylation of piperidine with propionyl chloride under anhydrous conditions. To ensure reproducibility:
  • Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
  • Purity validation should include gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with ≥95% purity as a benchmark .
  • Document solvent ratios, temperature, and catalyst concentrations in detail for replication .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the acyl group attachment and piperidine ring conformation. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching vibrations (~1650–1750 cm1^{-1}) .
  • Purity Assessment : Combine HPLC (for quantitative analysis) with elemental analysis to validate molecular composition .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can conflicting pharmacological data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition, cell viability) to identify context-dependent effects .
  • Meta-Analysis : Aggregate data from peer-reviewed studies using standardized metrics (e.g., IC50_{50}, EC50_{50}) and adjust for variables like solvent polarity or cell line specificity .
  • Computational Modeling : Apply molecular docking or quantitative structure-activity relationship (QSAR) models to predict binding affinities and rationalize discrepancies .

Q. What experimental designs are recommended for evaluating this compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • In Vitro Models : Use hepatic microsomes or S9 fractions from relevant species (e.g., human, rat) to measure clearance rates. Include positive controls (e.g., verapamil) for CYP450 enzyme activity .
  • Sample Preparation : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification, with isotopically labeled internal standards to minimize matrix effects .
  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) using well-established pharmacokinetic models .

Q. How should researchers design comparative studies between this compound and related acylpiperidines to optimize bioactivity?

  • Methodological Answer :
  • Structural Variants : Synthesize analogs with varying acyl chain lengths (e.g., acetyl, butyryl) and assess their effects on target binding via surface plasmon resonance (SPR) .
  • Functional Assays : Test analogs in dose-response experiments to determine potency shifts. Use ANOVA with post-hoc Tukey tests for statistical rigor .
  • Cross-Study Validation : Reference IUPAC nomenclature guidelines to avoid ambiguities in chemical naming during data reporting .

Methodological Considerations

  • Ethical and Reporting Standards : Adhere to NIH guidelines for preclinical studies, including detailed documentation of experimental conditions and statistical methods .
  • Literature Review : Prioritize primary sources from journals like Analytical Chemistry or Journal of Medicinal Chemistry, avoiding non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.